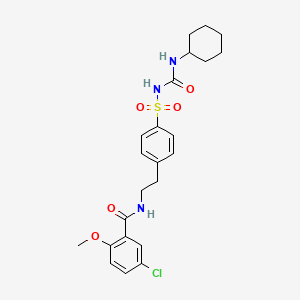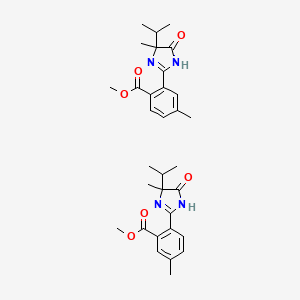
咪唑草胺
描述
Imazamethabenz belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Synthesis Analysis
Imazamethabenz is a part of the imidazolinone (IMI) group of herbicides. It has been identified in sunflower samples using solid–liquid extraction with gas chromatography–electrospray ionization mass spectrometry (GC–EI–MS) on single-quadruple instruments in selected ion monitoring (SIM) mode . Another study described a high-performance liquid chromatography direct chiral method for the determination of p- and m-imazamethabenz-methyl (IMBM) enantiomers .
Molecular Structure Analysis
Imazamethabenz has a molecular formula of C16H20N2O3 and a molecular weight of 288.35 .
Chemical Reactions Analysis
Imazamethabenz is part of the imidazolinone family of herbicides and has been found to be amphoteric chemically . Its structure comprises the pyridine group with carboxylic acid and basic functionality .
Physical And Chemical Properties Analysis
Imazamethabenz is an off-white fine powder with a slight musty odor . It has a melting point range of 108-117°C, and it starts melting at 113-122°C and is completed at 144-153°C . It has a solubility of 0.13 (p-isomer) and 0.22 (m-isomer) g/100 ml in distilled water at 25°C .
科学研究应用
癌症研究
咪唑草胺已被研究其对人类乳腺癌细胞增殖的影响。 研究表明,它可以通过靶向Pin1介导的信号通路诱导乳腺癌细胞凋亡并抑制其迁移和侵袭 .
农业化学
在农业中,咪唑草胺被用于研究其在轮作体系中的持久性,特别是小麦和马铃薯作物之间的轮作。 该研究重点关注灌溉管理对该化学物质持久性和潜在作物伤害的影响 .
植物生理学
研究还探讨了咪唑草胺对植物生长的影响,特别是其对野燕麦植株主茎生长和分蘖的影响。 发现亚致死剂量会抑制主茎生长,同时增加分蘖 .
作用机制
Target of Action
Imazamethabenz is a post-emergence herbicide . Its primary target is the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase . AHAS is a key enzyme involved in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants .
Mode of Action
Imazamethabenz inhibits the activity of AHAS, thereby preventing the synthesis of these essential amino acids . This inhibition disrupts protein synthesis and plant growth, leading to the death of the plant . It is selective and systemic, being absorbed through both roots and leaves .
Biochemical Pathways
The inhibition of AHAS disrupts multiple downstream biochemical pathways. The lack of essential amino acids halts protein synthesis, affecting various cellular functions and growth processes. This leads to the eventual death of the plant .
Pharmacokinetics
Imazamethabenz is usually used as the methyl ester . It is a proherbicide, meaning it must undergo chemical conversion by biochemical (enzymatic), chemical, or physical activation processes before becoming the pharmacologically active herbicide
Result of Action
The result of imazamethabenz’s action is the effective control of grasses and some dicotyledonous weeds . By inhibiting AHAS, it disrupts the normal growth processes of these plants, leading to their death .
Action Environment
The efficacy of imazamethabenz can be influenced by environmental factors. For example, soil moisture, temperature, and light intensity can affect the spray deposition of imazamethabenz on wild oat plants . Additionally, the compound’s environmental fate is characterized by moderate mobility in the environment .
安全和危害
未来方向
属性
IUPAC Name |
methyl 4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate;methyl 5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H20N2O3/c1-9(2)16(4)15(20)17-13(18-16)12-8-10(3)6-7-11(12)14(19)21-5;1-9(2)16(4)15(20)17-13(18-16)11-7-6-10(3)8-12(11)14(19)21-5/h2*6-9H,1-5H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUNXXKSYBUHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)C2=NC(C(=O)N2)(C)C(C)C.CC1=CC(=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81405-85-8 | |
| Record name | Imazamethabenz [ANSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081405858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of imazamethabenz?
A1: Imazamethabenz inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) [, , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.
Q2: What are the downstream effects of ALS inhibition by imazamethabenz?
A2: By inhibiting ALS, imazamethabenz disrupts the production of essential BCAAs []. This leads to a cascade of effects, including the inhibition of protein synthesis, cell division, and ultimately, plant growth [].
Q3: Does imazamethabenz affect starch accumulation in plants?
A3: Yes, studies have shown that imazamethabenz treatment can lead to increased starch accumulation in the chloroplasts of treated leaves, while reducing starch levels in the stem []. This suggests that the herbicide may interfere with the transport of photosynthates within the plant.
Q4: What is the molecular formula and weight of imazamethabenz?
A4: Imazamethabenz is a mixture of two isomers: methyl 6-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-m-toluate (meta-imazamethabenz) and methyl 2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-p-toluate (para-imazamethabenz). The molecular formula for both isomers is C15H18N2O3, and the molecular weight is 274.32 g/mol.
Q5: Does imazamethabenz absorb light in the UV-Vis region?
A5: Yes, imazamethabenz exhibits absorbance in both the ultraviolet and visible (near-ultraviolet) regions of the electromagnetic spectrum []. This suggests a potential for natural photolytic degradation in the environment.
Q6: How does the formulation of imazamethabenz affect its efficacy?
A6: Different formulations of imazamethabenz, such as liquid concentrate (LC) and suspension concentrate (SC), can exhibit varying levels of efficacy and compatibility with other herbicides [, ]. For instance, MCPA ester antagonized the activity of the LC formulation but not the SC formulation when applied to wild oats [].
Q7: Can the efficacy of imazamethabenz be improved by adjusting application parameters?
A7: Yes, several studies have demonstrated that the efficacy of imazamethabenz can be influenced by factors such as carrier volume, adjuvant type, and the addition of acidifying agents [, , , ].
Q8: Does imazamethabenz itself catalyze any reactions?
A8: Imazamethabenz is not known to possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting ALS.
Q9: Have any computational studies been conducted on imazamethabenz?
A9: While specific QSAR models are not discussed in the provided abstracts, the use of an image analyzer to estimate spray deposition on wild oat by measuring the ratio of projected leaf area to total leaf area suggests the application of computational tools in studying imazamethabenz efficacy [].
Q10: Are there strategies to improve the formulation and stability of imazamethabenz?
A12: Research indicates that the addition of adjuvants like crop oil, methylated seed oil, or acidifying agents like sodium bisulfate can enhance the efficacy and potentially the stability of imazamethabenz formulations [, ].
Q11: Are there known cases of weed resistance to imazamethabenz?
A14: Yes, studies have identified wild oat populations resistant to imazamethabenz [, , ]. This resistance poses a significant challenge for weed management and highlights the need for alternative control strategies.
Q12: What is the mechanism behind wild oat resistance to imazamethabenz?
A15: Research suggests that resistance in wild oat is primarily attributed to reduced metabolism of imazamethabenz-methyl to its active acid form, imazamethabenz acid, rather than alterations in the target site (ALS) [].
Q13: Is there cross-resistance between imazamethabenz and other ALS-inhibiting herbicides?
A16: Yes, cross-resistance to various ALS inhibitors, including imazamethabenz, has been observed in wild mustard populations []. This cross-resistance poses a significant challenge for weed management, as it limits the effectiveness of multiple herbicides with the same mode of action.
Q14: What analytical techniques are used to quantify imazamethabenz and its metabolites?
A17: Several analytical techniques have been employed to study imazamethabenz, including liquid chromatography (LC) coupled with various detectors such as UV detection and mass spectrometry (MS) [, , ].
Q15: Does the application of organic fertilizers affect the degradation of imazamethabenz in soil?
A19: Yes, research has shown that the presence of organic fertilizers can slow down the degradation of imazamethabenz and its acid metabolite in soil []. This highlights the potential impact of agricultural practices on herbicide persistence and the need for careful management.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



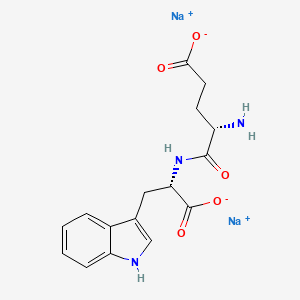

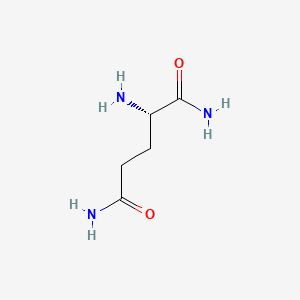
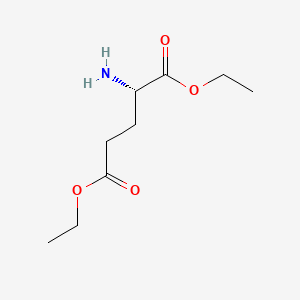

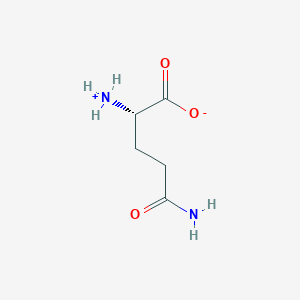

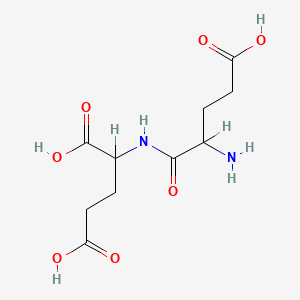
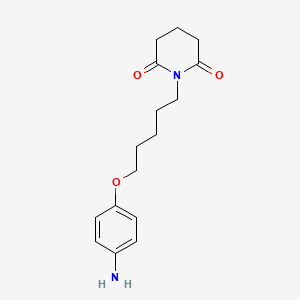
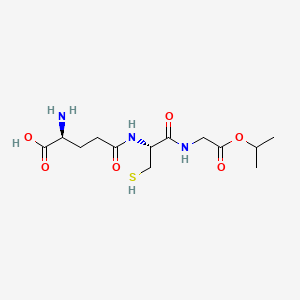
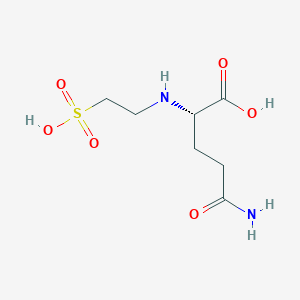
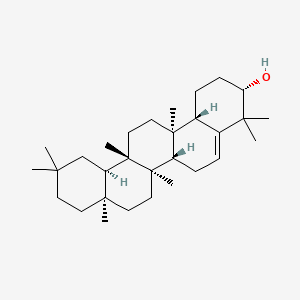
![Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1671677.png)
